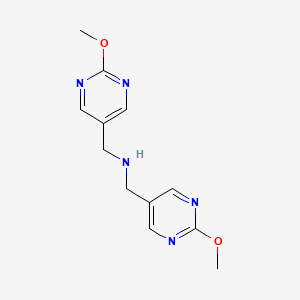

Bis((2-methoxypyrimidin-5-yl)methyl)amine

Description

Contextualization within Pyrimidine (B1678525) and Amine Chemistry

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine (B92270), containing two nitrogen atoms at positions 1 and 3 of the ring. wikipedia.org The pyrimidine ring system is a fundamental component of many biologically important molecules, including the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. wikipedia.org The presence of the pyrimidine core in numerous natural and synthetic compounds underscores its importance in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govmdpi.commdpi.com

Structural Significance of Pyrimidine-Substituted Amines

The substitution pattern on the pyrimidine ring, as well as the nature of the amine, plays a crucial role in determining the compound's properties. In Bis((2-methoxypyrimidin-5-yl)methyl)amine, the methoxy (B1213986) group at the 2-position of the pyrimidine ring is an electron-donating group, which can influence the reactivity and biological interactions of the ring. The methylene (B1212753) bridge between the pyrimidine ring and the central amine provides conformational flexibility, allowing the molecule to adopt various spatial arrangements.

The structural arrangement of two pyrimidine moieties linked by a central amine creates a bidentate or potentially multidentate ligand. This characteristic is significant in coordination chemistry, where such molecules can form stable complexes with metal ions. These metal complexes have applications in catalysis, materials science, and as therapeutic agents.

Overview of Research Trajectories for Related Chemical Architectures

While direct research on this compound is limited, the broader class of pyrimidine-substituted amines is an active area of investigation. Researchers have synthesized and evaluated a vast number of these compounds for various applications.

In medicinal chemistry, a significant focus is on developing pyrimidine-based compounds as inhibitors of specific enzymes or as receptor antagonists. For instance, various pyrimidine derivatives have been investigated as potential anticancer agents, targeting kinases involved in cell proliferation. mdpi.com The ability of the pyrimidine scaffold to be easily modified allows for the fine-tuning of its biological activity. mdpi.com

Another research trajectory involves the use of pyrimidine-substituted amines in the development of novel materials. Their ability to coordinate with metals is exploited in the design of metal-organic frameworks (MOFs) and coordination polymers with interesting electronic, magnetic, and optical properties.

The synthesis of unsymmetrical pyrimidine-substituted amines is also a key area of interest, as it allows for the introduction of different functional groups, leading to molecules with more complex and tailored properties. clockss.org The general synthetic strategies often involve nucleophilic aromatic substitution reactions on halo-substituted pyrimidines. mdpi.com

Table of Chemical Structures and Properties

Since specific data for this compound is not available, the following table presents information on related and constituent compounds to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Pyrimidine | C4H4N2 | 80.09 | The parent heterocyclic ring. wikipedia.org |

| 2-Aminopyrimidine | C4H5N3 | 95.10 | A simple pyrimidine derivative with an amino substituent. |

| 2-Methoxypyrimidine (B189612) | C5H6N2O | 110.11 | A pyrimidine with a methoxy substituent. |

| Benzylamine (B48309) | C7H9N | 107.15 | A simple aromatic amine, for structural comparison. mdpi.com |

Interactive Data Table

This interactive table allows for the sorting of the presented compounds by their molecular formula, molecular weight, or name.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyrimidine | C4H4N2 | 80.09 |

| 2-Aminopyrimidine | C4H5N3 | 95.10 |

| 2-Methoxypyrimidine | C5H6N2O | 110.11 |

| Benzylamine | C7H9N | 107.15 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N5O2 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

1-(2-methoxypyrimidin-5-yl)-N-[(2-methoxypyrimidin-5-yl)methyl]methanamine |

InChI |

InChI=1S/C12H15N5O2/c1-18-11-14-5-9(6-15-11)3-13-4-10-7-16-12(19-2)17-8-10/h5-8,13H,3-4H2,1-2H3 |

InChI Key |

SKEASMWAAJARHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=N1)CNCC2=CN=C(N=C2)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Bis 2 Methoxypyrimidin 5 Yl Methyl Amine

Precursor Synthesis and Building Block Elaboration

The successful synthesis of the target compound is critically dependent on the efficient preparation of its constituent building blocks. This involves the synthesis of (2-methoxypyrimidin-5-yl)methylamine and suitable pyrimidine-based methylating agents.

Synthesis of (2-methoxypyrimidin-5-yl)methylamine Derivatives

The primary amine, (2-methoxypyrimidin-5-yl)methylamine, is a crucial intermediate. Its synthesis can be approached from several starting materials, with 2-methoxypyrimidine-5-carbonitrile (B1369525) and 2-methoxypyrimidine-5-carbaldehyde (B1306346) being prominent precursors.

One common method involves the reduction of 2-methoxypyrimidine-5-carbonitrile . This can be achieved using various reducing agents. For instance, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere can effectively convert the nitrile group to an aminomethyl group. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent can also be employed for this transformation.

Another viable route starts from 2-methoxypyrimidine-5-carbaldehyde . This aldehyde can be converted to the corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime, for example, with zinc in acetic acid or by catalytic hydrogenation, yields the desired (2-methoxypyrimidin-5-yl)methylamine.

A third approach involves the synthesis of a 5-(halomethyl)-2-methoxypyrimidine , such as 5-(chloromethyl)-2-methoxypyrimidine (B2737044). This can be synthesized from (2-methoxypyrimidin-5-yl)methanol (B1422741) by reaction with a chlorinating agent like thionyl chloride. The resulting 5-(chloromethyl) derivative can then be subjected to an amination reaction . Treatment with a large excess of ammonia (B1221849) can lead to the formation of the primary amine, although over-alkylation to form secondary and tertiary amines is a common side reaction that needs to be carefully controlled. wikipedia.orgmasterorganicchemistry.com

| Precursor | Reagents and Conditions | Product |

| 2-methoxypyrimidine-5-carbonitrile | H₂, Raney Ni or Pd/C | (2-methoxypyrimidin-5-yl)methylamine |

| 2-methoxypyrimidine-5-carbonitrile | 1. LiAlH₄, Et₂O; 2. H₂O | (2-methoxypyrimidin-5-yl)methylamine |

| 2-methoxypyrimidine-5-carbaldehyde | 1. NH₂OH·HCl; 2. Zn/CH₃COOH or H₂/Catalyst | (2-methoxypyrimidin-5-yl)methylamine |

| (2-methoxypyrimidin-5-yl)methanol | 1. SOCl₂; 2. Excess NH₃ | (2-methoxypyrimidin-5-yl)methylamine |

Synthesis of Pyrimidine-based Methylating Agents

For N-alkylation routes, a pyrimidine-based moiety functionalized as a methylating agent is required. The most common of these are 5-(halomethyl)-2-methoxypyrimidines.

The synthesis of 5-(chloromethyl)-2-methoxypyrimidine typically starts from the corresponding alcohol, (2-methoxypyrimidin-5-yl)methanol . This alcohol can be prepared by the reduction of 2-methoxypyrimidine-5-carbaldehyde or an ester of 2-methoxypyrimidine-5-carboxylic acid using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride. The subsequent conversion of the alcohol to the chloride is achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

| Starting Material | Reagents and Conditions | Product |

| (2-methoxypyrimidin-5-yl)methanol | SOCl₂ or POCl₃ | 5-(chloromethyl)-2-methoxypyrimidine |

| 2-methoxypyrimidine-5-carbaldehyde | NaBH₄, MeOH | (2-methoxypyrimidin-5-yl)methanol |

| 2-methoxypyrimidine-5-carboxylic acid ester | LiAlH₄, Et₂O | (2-methoxypyrimidin-5-yl)methanol |

Direct Synthesis Routes for Bis((2-methoxypyrimidin-5-yl)methyl)amine

With the key precursors in hand, the final assembly of this compound can be accomplished through several direct synthetic methodologies.

Reductive Amination Approaches

Reductive amination is a powerful method for the formation of C-N bonds. In this context, it involves the reaction of (2-methoxypyrimidin-5-yl)methylamine with 2-methoxypyrimidine-5-carbaldehyde. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reducing agent can be crucial for the success of the reaction, with milder reagents like NaBH(OAc)₃ often being preferred to avoid the reduction of the aldehyde starting material.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| (2-methoxypyrimidin-5-yl)methylamine | 2-methoxypyrimidine-5-carbaldehyde | NaBH(OAc)₃, CH₂Cl₂ | This compound |

| (2-methoxypyrimidin-5-yl)methylamine | 2-methoxypyrimidine-5-carbaldehyde | NaBH₃CN, MeOH | This compound |

| (2-methoxypyrimidin-5-yl)methylamine | 2-methoxypyrimidine-5-carbaldehyde | H₂, Pd/C | This compound |

N-Alkylation Methodologies

N-alkylation provides a direct route to the target secondary amine by forming a new C-N bond between a primary amine and an alkylating agent. wikipedia.orgnih.govnih.gov For the synthesis of this compound, this involves the reaction of (2-methoxypyrimidin-5-yl)methylamine with a 5-(halomethyl)-2-methoxypyrimidine, typically the chloro- or bromo- derivative.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of solvent depends on the solubility of the reactants and is often a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A significant challenge in this approach is the potential for over-alkylation of the starting primary amine to form the tertiary amine. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the desired secondary amine.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| (2-methoxypyrimidin-5-yl)methylamine | 5-(chloromethyl)-2-methoxypyrimidine | K₂CO₃ | DMF | This compound |

| (2-methoxypyrimidin-5-yl)methylamine | 5-(bromomethyl)-2-methoxypyrimidine | Et₃N | Acetonitrile | This compound |

Multi-component Reaction Pathways

While less commonly reported for this specific compound, multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules in a single step. A hypothetical MCR approach for this compound could involve the reaction of 2-methoxypyrimidine-5-carbaldehyde with a source of ammonia (such as ammonium (B1175870) acetate) and a reducing agent in a one-pot process. In such a scenario, two molecules of the aldehyde would react with one molecule of ammonia, followed by a double reductive amination event to form the target secondary amine. The feasibility and efficiency of such an approach would require experimental validation and optimization of reaction conditions.

Catalytic Methods in this compound Synthesis

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds like this compound. Catalytic methods offer efficient and selective routes to these bonds, often under milder conditions than stoichiometric approaches. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the amination of pyrimidine (B1678525) derivatives, providing pathways to the target molecule.

Transition Metal Catalysis for Amine Formation

Transition metal-catalyzed cross-coupling reactions are a well-established and versatile strategy for the formation of C-N bonds. mdpi.comrsc.org These methods typically involve the reaction of an amine with a pyrimidine derivative bearing a suitable leaving group (e.g., a halide) in the presence of a transition metal catalyst, a ligand, and a base. Palladium and copper-based catalytic systems are among the most widely used for this purpose. acs.orgmdpi.com

For the synthesis of this compound, a plausible approach would involve the coupling of ammonia or a protected amine equivalent with two molecules of a 5-(halomethyl)-2-methoxypyrimidine. The general mechanism for such a palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Table 1: Key Components in Transition Metal-Catalyzed Amination of Pyrimidines

| Component | Role | Examples |

| Metal Precursor | The active catalyst | Pd(OAc)₂, Pd₂(dba)₃, CuI, CuCl₂ |

| Ligand | Stabilizes the metal center and facilitates the reaction | Xantphos, BINAP, dppf |

| Base | Activates the amine and neutralizes the acid formed | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Solubilizes the reactants and influences reactivity | Toluene, Dioxane, DMF |

Research on related pyrimidine systems has demonstrated the efficacy of these catalytic systems. For instance, the amination of 2-chloropyrimidines has been successfully achieved using palladium catalysis. researchgate.net Similarly, copper-catalyzed methods have been employed for the synthesis of various heterocyclic molecules through C-N bond formation. acs.org The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for a specific substrate.

A potential synthetic route to this compound using transition metal catalysis could involve the reaction of 5-(chloromethyl)-2-methoxypyrimidine with ammonia in the presence of a palladium or copper catalyst. The reaction conditions would need to be carefully controlled to favor the formation of the secondary amine over the primary amine or over-alkylation products.

Organocatalytic Strategies

In recent years, organocatalysis has gained prominence as a sustainable and metal-free alternative for various organic transformations, including C-N bond formation. mdpi.com These catalysts are small organic molecules that can activate substrates through various modes of action, such as hydrogen bonding or the formation of reactive intermediates.

While direct organocatalytic strategies for the synthesis of this compound are not extensively documented, general principles of organocatalysis can be applied. For instance, an organocatalyst could be employed to activate a 5-(halomethyl)-2-methoxypyrimidine towards nucleophilic attack by an amine. Alternatively, organocatalytic methods for the in-situ generation of reactive amine species could be explored.

One relevant approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,3,5-triazines with enamines, which can be organocatalyzed to produce pyrimidines. mdpi.com While this is a ring-forming reaction, it highlights the potential of organocatalysis in pyrimidine chemistry.

Transition-metal-free approaches for C-N bond formation on pyrimidines have also been reported, often promoted by a base. organic-chemistry.org These reactions, while not strictly organocatalytic in the sense of a catalytic cycle involving the organic molecule, represent a move away from reliance on transition metals.

Table 2: Comparison of Catalytic Strategies for Amine Formation

| Feature | Transition Metal Catalysis | Organocatalysis |

| Catalyst | Metal complexes (e.g., Pd, Cu) | Small organic molecules |

| Advantages | High efficiency, broad substrate scope, well-established | Metal-free, often milder conditions, environmentally benign |

| Disadvantages | Potential for metal contamination, cost of precious metals, ligand sensitivity | May require higher catalyst loading, substrate scope can be limited |

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound, this compound, are critical steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the compound, as well as the nature of the impurities present in the crude reaction mixture. Common purification methods for nitrogen-containing heterocyclic compounds include column chromatography, crystallization, and extraction.

Column Chromatography: This is a widely used technique for the separation of compounds based on their differential adsorption onto a stationary phase. For a moderately polar compound like this compound, silica (B1680970) gel would be a suitable stationary phase. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol), would be employed to elute the desired product. The fractions would be monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure compound.

Crystallization: If the synthesized this compound is a solid, crystallization can be a highly effective method for purification. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is slowly cooled. The desired compound will crystallize out, leaving the impurities in the solution. The choice of solvent is crucial for successful crystallization.

Extraction: Liquid-liquid extraction is often used as a first step in the work-up of a reaction mixture to separate the desired product from inorganic salts and other water-soluble impurities. The reaction mixture is partitioned between an organic solvent and an aqueous phase. The pH of the aqueous phase can be adjusted to ensure that the amine product is in its free base form and therefore more soluble in the organic layer.

The purity of the isolated this compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Computational Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR analysis of Bis((2-methoxypyrimidin-5-yl)methyl)amine allows for the identification and characterization of each proton within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) provide critical information about the electronic environment and connectivity of the protons.

Detailed findings from ¹H NMR spectroscopy are presented below. The spectrum, typically recorded in a solvent like CDCl₃ or DMSO-d₆, would be expected to show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) bridge protons, and the pyrimidine (B1678525) ring protons. The pyrimidine protons at positions 4 and 6 would likely appear as a singlet due to chemical equivalence, while the proton at position 2 would be a distinct singlet. The methylene protons would also present as a singlet, and the methoxy protons would be a sharp singlet at a characteristic upfield position.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H (C4-H, C6-H) | Data not available | Singlet | 4H |

| Methylene (CH₂) | Data not available | Singlet | 4H |

| Methoxy (OCH₃) | Data not available | Singlet | 6H |

Note: Specific chemical shift values are contingent on experimental conditions and are not publicly available in the searched literature.

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon atom's hybridization and its bonding environment. For this compound, distinct signals are expected for the pyrimidine ring carbons, the methylene carbons, and the methoxy carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C2 | Data not available |

| Pyrimidine C4, C6 | Data not available |

| Pyrimidine C5 | Data not available |

| Methylene (CH₂) | Data not available |

Note: Precise chemical shift values are dependent on the solvent and other experimental parameters and could not be retrieved from the available sources.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. For instance, an HMBC experiment would be expected to show correlations between the methylene protons and the C5 carbon of the pyrimidine ring, confirming the connectivity of the molecular fragments. While crucial for unambiguous assignment, specific 2D NMR data for this compound are not available in the public domain.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, probes the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrations include C-H stretching from the pyrimidine ring and methyl groups, C=N and C=C stretching vibrations within the pyrimidine ring, C-O stretching of the methoxy group, and N-H bending of the secondary amine.

Table 3: Expected IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | Data not available |

| C-H (aromatic) | Stretch | Data not available |

| C-H (aliphatic) | Stretch | Data not available |

| C=N / C=C (ring) | Stretch | Data not available |

Note: Experimental vibrational data for this specific compound has not been reported in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophores

The electronic absorption properties of this compound are primarily determined by the chromophoric nature of the two 2-methoxypyrimidine (B189612) rings. The pyrimidine moiety, an aromatic heterocycle, is the principal chromophore responsible for the compound's UV-Vis absorption profile. The electronic spectrum is expected to be characterized by transitions involving π and non-bonding (n) electrons associated with the pyrimidine rings.

Typically, aromatic and heteroaromatic systems exhibit high-intensity absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net For pyrimidine derivatives, these transitions are a hallmark of their electronic structure. nist.gov Additionally, the presence of nitrogen atoms in the pyrimidine ring, as well as the oxygen atom of the methoxy group and the central nitrogen atom, introduces non-bonding electrons. These can give rise to lower-intensity n → π* transitions, which often appear as shoulders on the main absorption bands or as separate bands at longer wavelengths. nih.gov

The UV-Vis absorption spectrum of the related compound 2-amino-4-methylpyrimidine (B85506) shows distinct absorption maxima, which are attributed to these electronic transitions within the pyrimidine ring. nist.gov For this compound, the presence of two such chromophoric systems, linked by a flexible amine bridge, is expected to result in an additive effect on the molar absorptivity. The specific wavelengths (λmax) of these absorption bands are influenced by substituents on the pyrimidine ring. The electron-donating methoxy group (-OCH₃) is known to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine ring.

| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity | Contributing Structural Feature |

|---|---|---|---|---|

| π → π | π bonding to π antibonding | Short UV (200-300 nm) | High | Pyrimidine aromatic ring |

| n → π | Non-bonding (N, O atoms) to π antibonding | Longer UV (>280 nm) | Low | N-atoms in pyrimidine ring, O-atom of methoxy group |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Fragmentation Pathways and Molecular Weight Confirmation

The nominal molecular weight of this compound (C₁₂H₁₅N₅O₂) is 261.28 g/mol . In mass spectrometry using soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 262. This peak serves as a confirmation of the molecular weight.

The fragmentation of this compound under Collision-Induced Dissociation (CID) is anticipated to follow pathways characteristic of related pyrimidine and benzylamine (B48309) structures. nih.govmdpi.com Research on the fragmentation of protonated 2-methoxypyrimidine derivatives has shown that the 2-methoxy group plays a significant role in directing the fragmentation pathways. nih.gov

Key expected fragmentation pathways include:

α-Cleavage: The most facile fragmentation is the cleavage of the C-N bond between the central amine and one of the methylene bridges. This would result in the formation of a stable (2-methoxypyrimidin-5-yl)methyl cation at m/z 137 and the loss of a neutral (2-methoxypyrimidin-5-yl)methanamine (B1425872) radical. This m/z 137 ion is expected to be a major peak in the MS/MS spectrum.

Pyrimidine Ring Fragmentation: The protonated pyrimidine ring itself can undergo fragmentation. Studies on similar compounds have shown characteristic losses of small neutral molecules. nih.govmdpi.com For the 2-methoxypyrimidine moiety, a common fragmentation involves the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group, or the loss of a methyl radical (CH₃•, 15 Da). nih.gov

Sequential Losses: Following the initial α-cleavage, the resulting fragment ion at m/z 137 could undergo further fragmentation, such as the loss of HCN (27 Da) or CH₂O (30 Da) from the pyrimidine ring structure.

| m/z Value | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 262 | [C₁₂H₁₆N₅O₂]⁺ | Protonated molecular ion [M+H]⁺ |

| 137 | [C₆H₇N₂O]⁺ | α-Cleavage of C-N bond, forming the (2-methoxypyrimidin-5-yl)methyl cation |

| 124 | [C₁₂H₁₃N₃O₂]⁺ | Loss of the secondary amine [NH₃] from the protonated molecule |

| 107 | [C₅H₅N₂]⁺ | Loss of CH₂O from the m/z 137 fragment |

Quantum Chemical Investigations of this compound

Quantum chemical calculations are powerful theoretical tools for predicting and understanding the structural, electronic, and spectroscopic properties of molecules, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Optimized Geometry

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure and optimized geometry of molecules. ymerdigital.comscielo.org.mx For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional structure. scielo.org.mxnih.gov

These calculations yield precise predictions of bond lengths, bond angles, and dihedral (torsion) angles. nih.gov The optimized geometry would reveal the spatial arrangement of the two pyrimidine rings relative to each other and the geometry around the central secondary amine nitrogen, which is expected to be trigonal pyramidal. mdpi.com Computational studies on similar molecules have shown excellent agreement between DFT-optimized geometries and structures determined experimentally by X-ray crystallography. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexible nature of the methylene bridges in this compound allows for multiple possible conformations. Conformational analysis using quantum chemical methods can explore the molecule's potential energy surface (PES) to identify low-energy conformers. nih.gov This is achieved by systematically rotating the key dihedral angles, such as the C-C-N-C and C-N-C-C angles, and calculating the relative energy of each resulting geometry.

Theoretical Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm the molecular structure. nih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The electronic behavior of a molecule is fundamentally governed by the arrangement and energy levels of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the frontier orbitals that dictate the molecule's reactivity and electronic transitions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. Conversely, a small gap suggests the molecule is more likely to be reactive.

For this compound, the electronic structure would be characterized by the interplay between the electron-rich pyrimidine rings, the methoxy groups, and the central secondary amine. The nitrogen atoms in the pyrimidine rings and the amine bridge possess lone pairs of electrons, which are expected to contribute significantly to the higher energy occupied molecular orbitals. The π-systems of the pyrimidine rings will also play a crucial role in defining the frontier orbitals.

Molecular Orbitals: A qualitative analysis suggests that the HOMO is likely to be localized on the electron-rich regions of the molecule, specifically the nitrogen atoms of the central amine and the pyrimidine rings, due to the presence of non-bonding electron pairs. The LUMO, on the other hand, is anticipated to be distributed over the π-antibonding system of the pyrimidine rings. This distribution facilitates electron acceptance into the ring system.

A precise quantification of the HOMO and LUMO energy levels and the resulting energy gap would necessitate computational calculations, such as those employing Density Functional Theory (DFT). Such a study would provide the following data:

Table 1: Theoretical Electronic Properties of this compound (Note: The following values are hypothetical and serve as an illustration of data that would be obtained from a computational study.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO |

The visualization of these orbitals would reveal the specific atomic contributions. The HOMO would likely show significant electron density around the central nitrogen atom and spread across the pyrimidine rings, while the LUMO would be characterized by nodal planes and lobes distributed across the carbon and nitrogen atoms of the heterocyclic systems. This electronic configuration is central to understanding the molecule's potential role in chemical reactions, particularly as a nucleophile or as a ligand in coordination chemistry.

Chemical Reactivity and Mechanistic Studies of Bis 2 Methoxypyrimidin 5 Yl Methyl Amine

Reactivity of the Pyrimidine (B1678525) Moiety

Electrophilic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. However, the two nitrogen atoms in the pyrimidine ring significantly deactivate it towards electrophilic attack, rendering such reactions challenging. When substitution does occur, it is predicted to take place at the C-5 position, which is the most electron-rich carbon on the ring. The presence of a methoxy (B1213986) group at the C-2 position, being an electron-donating group, would further activate the ring, albeit modestly, towards electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Pyrimidine Ring of Bis((2-methoxypyrimidin-5-yl)methyl)amine

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | Bis((2-methoxy-5-nitropyrimidin-5-yl)methyl)amine |

| Halogenation | Br₂/FeBr₃ | Bis((5-bromo-2-methoxypyrimidin-5-yl)methyl)amine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive or low yielding |

Note: The predictions in this table are based on general principles of pyrimidine chemistry and have not been experimentally verified for this compound.

Nucleophilic Substitution at Pyrimidine Carbon Atoms

Conversely, the electron-deficient character of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6. In the case of this compound, the C-2 position is occupied by a methoxy group. While methoxy is not a traditional leaving group, in highly activated systems, it can be displaced by strong nucleophiles. However, without a strongly electron-withdrawing group elsewhere on the ring, this is generally not a facile process.

Reactivity of the Amine Functionality

The central secondary amine in this compound is a key site of reactivity, capable of participating in a variety of chemical transformations.

Amination and Functionalization Reactions

As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It is expected to react with a range of electrophiles. For instance, alkylation with alkyl halides would lead to the corresponding tertiary amine. Acylation with acid chlorides or anhydrides would yield the corresponding amide. These reactions would serve as pathways to further functionalize the molecule, potentially altering its physical and biological properties.

Protonation Equilibria and Basicity Studies

The nitrogen atom of the secondary amine is basic and will readily undergo protonation in the presence of an acid to form an ammonium (B1175870) salt. The basicity of this amine is influenced by the two (2-methoxypyrimidin-5-yl)methyl substituents. The pyrimidine rings are generally electron-withdrawing, which would be expected to decrease the basicity of the central amine compared to a simple dialkyl amine. Quantitative studies to determine the pKa of the conjugate acid of this compound would be necessary to confirm this hypothesis.

Mechanistic Pathways Involving this compound

Detailed mechanistic studies involving this compound have not been reported. Based on its structure, it could potentially act as a chelating ligand for metal ions, with the nitrogen atoms of the pyrimidine rings and the central amine coordinating to a metal center. The resulting metal complexes could exhibit interesting catalytic or material properties. Mechanistic investigations of such coordination reactions would likely involve techniques such as NMR titration, UV-Vis spectroscopy, and single-crystal X-ray diffraction to elucidate the binding mode and stoichiometry.

Solvent Effects on Reaction MechanismsNo publications were identified that investigate how different solvents influence the reaction rates, product distributions, or underlying mechanisms of reactions with this compound.

It is possible that research on this compound exists in proprietary industrial databases or has not yet been published. Future research may shed light on the chemical reactivity and mechanistic details of this compound.

Coordination Chemistry and Catalytic Applications of Bis 2 Methoxypyrimidin 5 Yl Methyl Amine Analogues

Ligand Design Principles from Bis((2-methoxypyrimidin-5-yl)methyl)amine Scaffold

The this compound scaffold belongs to a well-established class of tripodal, tridentate N-donor ligands, similar to the extensively studied bis(2-pyridinylmethyl)amines (bpma) and bis(2-quinolinylmethyl)amines (bqma). mdpi.com These ligands are known for their versatility in forming stable mononuclear metal complexes by creating two five-membered chelate rings around a central metal ion. mdpi.com

The core design principles of the this compound ligand are:

Tridentate NNN Coordination: The ligand features three nitrogen donor atoms—one from the central secondary amine and one from each of the two pyrimidine (B1678525) rings. This arrangement allows it to bind to a metal center in a pincer-like fashion, a characteristic shared with ligands like 2,2':6',2''-terpyridine. nih.gov

Flexible Chelation: The methylene (B1212753) bridges between the central amine and the pyrimidine rings provide conformational flexibility. This allows the ligand to accommodate the preferred coordination geometries of various transition metals, which can range from tetrahedral to octahedral. nih.govresearchgate.net

Electronic Tuning: The choice of the heterocyclic ring and its substituents significantly influences the electronic properties of the resulting metal complexes.

Pyrimidine Rings: Compared to pyridine-based analogues, the pyrimidine rings in this scaffold are more π-deficient. This property can affect the redox potential of the metal center and its catalytic activity.

Methoxy (B1213986) Substituents: The 2-methoxy groups on the pyrimidine rings act as electron-donating groups. This is expected to increase the electron density on the pyrimidine nitrogen atoms, enhancing their σ-donor capacity and potentially leading to stronger metal-ligand bonds.

These design elements make the this compound scaffold a promising platform for creating tailored metal complexes for specific applications.

Metal Complexation Studies with Transition Metals

While specific studies on this compound are not extensively documented in the reviewed literature, its complexation behavior can be inferred from detailed studies of its analogues.

The synthesis of transition metal complexes with this type of tripodal amine ligand typically follows a straightforward procedure. The general method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

For example, a common synthetic route would be:

Dissolving the this compound ligand in a solvent such as methanol, ethanol, or acetonitrile.

Adding a solution of a transition metal salt (e.g., zinc(II) chloride, copper(II) nitrate, or cobalt(II) acetate) to the ligand solution, usually in a 1:1 molar ratio. nih.govnih.gov

Stirring the reaction mixture at room temperature or with gentle heating to facilitate complex formation. nih.gov

Isolating the resulting metal complex product by filtration or by slow evaporation of the solvent to yield crystals suitable for further analysis. nih.govnih.gov

This versatile method allows for the synthesis of a wide range of metal complexes by simply varying the transition metal salt.

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional structure of coordination compounds. For complexes formed with ligands analogous to this compound, X-ray crystallography has revealed key structural features.

Based on analogues, several coordination geometries are possible:

Tetrahedral: A four-coordinate metal center, as seen in some zinc(II) complexes. researchgate.net

Trigonal-Bipyramidal: A five-coordinate geometry, often distorted, is common. For instance, a dinuclear zinc(II) complex featuring a bis(pyridin-2-ylmethyl)amine group shows one zinc atom in a distorted trigonal–bipyramidal geometry. nih.gov

Square-Pyramidal: Another common five-coordinate arrangement. researchgate.net

Octahedral: A six-coordinate geometry, typically seen when two tripodal ligands or one tripodal ligand and three monodentate ligands bind to the metal. researchgate.net

The table below presents representative crystallographic data for a dinuclear zinc(II) complex containing the analogous bis(pyridin-2-ylmethyl)amine moiety, illustrating the type of structural information obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | [Zn₂(C₂₂H₁₈ClN₄O)Cl₃] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.0725 (3) |

| b (Å) | 12.7214 (3) |

| c (Å) | 15.2267 (4) |

| β (°) | 105.778 (1) |

| Volume (ų) | 2621.10 (11) |

| Coordination Geometry (Zn1) | Distorted Tetrahedral |

| Coordination Geometry (Zn2) | Distorted Trigonal-Bipyramidal |

The thermodynamic stability of metal complexes is a critical factor determining their utility. While specific thermodynamic data for this compound complexes are not available, general principles can be applied. The stability of such complexes is governed by several factors:

The Chelate Effect: The tridentate nature of the ligand leads to the formation of two five-membered chelate rings upon coordination. This results in a significant increase in thermodynamic stability (the chelate effect) compared to coordination with analogous monodentate ligands.

Electronic Properties of the Ligand: The electron-donating methoxy groups on the pyrimidine rings are expected to increase the basicity of the nitrogen donors, leading to stronger metal-ligand bonds and enhanced complex stability.

Studies on related heterodimetallic lanthanide complexes have shown that ligand architecture plays a crucial role in determining the stability and selectivity of metal binding both in the solid state and in solution. escholarship.orgnih.govosti.gov Changes in the coordination environment upon dissolution can alter the kinetic lability of the complexes, affecting ligand exchange rates. osti.gov The stability of terpyridine complexes, another class of NNN-tridentate ligands, is also highly dependent on the metal ion, with Ru²⁺ forming particularly inert complexes. nih.gov

Catalytic Applications of this compound Metal Complexes

The tunable steric and electronic properties of metal complexes derived from tripodal amine ligands make them attractive candidates for catalysis. The defined coordination sphere can create a specific environment for substrate activation and transformation.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, enamines, and imines. This reaction is often catalyzed by metal complexes.

While there are no specific reports on the use of this compound complexes in hydroamination, related systems have shown promise. For instance, gold complexes stabilized by N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts for the hydroamination of alkynes. mdpi.com The design of the ligand is crucial for stabilizing the metal center and promoting the catalytic cycle.

It is plausible that transition metal complexes of this compound could serve as catalysts for hydroamination and other organic transformations. The NNN-tridentate coordination could provide a stable yet reactive metal center, and the electronic properties conferred by the methoxypyrimidine moieties could be tuned to optimize catalytic activity and selectivity. Further research is needed to explore the potential of this specific ligand scaffold in homogeneous catalysis.

Oxidative Catalysis and Biomimetic Processes (e.g., Dioxygen Activation)

Metal complexes incorporating N-donor heterocyclic ligands, such as analogues of this compound, are of significant interest for their ability to mimic the function of metalloenzymes involved in oxidative processes. A key area of this research is the activation of molecular oxygen (O₂) for the selective oxidation of organic substrates. While direct catalytic studies on this compound are not extensively documented, the behavior of structurally similar pyridine-based ligands provides significant insight into its potential.

Iron complexes are particularly noteworthy in biomimetic oxidation. For instance, an iron(II) complex with the pentadentate ligand N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridylmethyl)amine (N4Py) has been shown to activate dioxygen to oxidize alkenes like cyclohexene (B86901) and limonene. nih.gov In this process, the iron(II) center coordinates the ligand, the substrate, and O₂, facilitating the formation of a high-valent iron(IV)-oxo species, which is the active oxidant. nih.gov The pyrimidine rings in this compound, being analogous to the pyridine (B92270) moieties in N4Py, are well-suited to support a metal center and facilitate similar dioxygen activation pathways. The N-donor atoms of the pyrimidine rings can stabilize the metal ion, allowing it to mediate electron transfer from the substrate to O₂.

Copper complexes with N-donor ligands have also been extensively studied for oxidative catalysis, often acting as artificial nucleases that induce DNA cleavage through the generation of reactive oxygen species (ROS). researchgate.netnih.gov The mechanism typically involves the reduction of a Cu(II) complex to its active Cu(I) form, which then reacts with O₂ or H₂O₂ to produce ROS. researchgate.net The ability of the this compound scaffold to form stable chelates with copper(II) suggests its potential application in similar oxidative transformations. mdpi.com

Table 1: Oxidation of Alkenes using an Analogue Iron(II)-N4Py Complex and O₂ Data sourced from studies on the [(N4Py)FeII]2+ system, a structural analogue. nih.gov

| Substrate | Major Products |

| Cyclohexene | 2-cyclohexen-1-one, 2-cyclohexen-1-ol |

| Limonene | Limonene oxide, Carvone, Carveol |

C-C Bond Forming Reactions (e.g., Henry, Heck, Aldol)

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for constructing carbon-carbon bonds. In these reactions, ancillary ligands play a critical role in modulating the reactivity and stability of the metal catalyst. Ligands analogous to this compound, featuring N-donor heterocyclic systems, can serve as effective supporting ligands for metals like palladium, copper, and ruthenium.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for C-C bond formation. The efficiency of these reactions often relies on the ligand's ability to stabilize the Pd(0) active species and facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Pyrimidine-containing molecules have been successfully employed in Pd-catalyzed C-N bond formation (amination), a process mechanistically related to C-C coupling. ccspublishing.org.cn For example, chloro-substituted 5-nitropyrimidines can be coupled with various amines in high yields using a palladium catalyst, demonstrating the compatibility of the pyrimidine core in such catalytic systems. ccspublishing.org.cn This suggests that this compound could act as a bidentate N,N-ligand to create an active and stable palladium catalyst for a range of cross-coupling reactions.

Furthermore, iridium-catalyzed multicomponent reactions have been developed for the synthesis of pyrimidines themselves, involving a sequence of condensation and dehydrogenation steps that form selective C-C and C-N bonds. acs.org The involvement of pyrimidine structures in such fundamental bond-forming processes highlights the potential for ligands derived from them to participate in and direct other catalytic transformations. While specific applications in Henry, Heck, or Aldol (B89426) reactions are not detailed for this exact ligand, its N-donor characteristics make it a strong candidate for investigation in these and other C-C bond-forming catalytic cycles.

Table 2: Palladium-Catalyzed Amination of 4,6-dichloro-5-nitropyrimidine (B16160) with Various Amines Illustrates the utility of the pyrimidine scaffold in cross-coupling reactions. ccspublishing.org.cn

| Amine | Product Yield |

| Aniline | 91% |

| p-Toluidine | 95% |

| Pyrrolidine | 98% |

| Morpholine | 96% |

Reductive Catalysis

Metal complexes supported by N-donor ligands are also highly effective catalysts for reductive transformations, including the hydrogenation of unsaturated functional groups. Ruthenium and osmium complexes featuring 2-(aminomethyl)pyridine (Ampy)-based ligands, which are close structural analogues of the 5-(aminomethyl)pyrimidine motif in the target compound, have demonstrated exceptional activity in the transfer hydrogenation of carbonyl compounds. researchgate.net

In transfer hydrogenation, hydrogen is transferred from a donor molecule, such as 2-propanol, to a substrate like a ketone or aldehyde, yielding the corresponding alcohol. The catalyst, typically a ruthenium(II) or osmium(II) complex, facilitates this process. The presence of the N-H functionality in the ligand is often crucial, participating in metal-ligand cooperation to enable the catalytic cycle. Given the structural parallels, it is highly probable that complexes of this compound could catalyze similar reductions. The central amine and the pyrimidine nitrogens can coordinate to a metal center, creating an active site for the binding of both the hydrogen donor and the substrate.

Cobalt complexes supported by pyridine-based N-donor ligands have also been explored for the catalytic hydrogenation of alkenes using dihydrogen (H₂). nih.gov These systems show that first-row transition metals can be rendered highly active for reduction reactions with the appropriate ligand framework. The electronic properties conferred by the pyrimidine rings in this compound could similarly be used to tune the activity of base metal catalysts for a variety of reductive processes. mdpi.com

Table 3: Transfer Hydrogenation of Ketones using an Analogue Ruthenium-Ampy Catalyst Data from studies on RuCl(CNN)(PP) pincer complexes, where the CNN motif is based on 2-(aminomethyl)pyridine. researchgate.net

| Substrate | Hydrogen Donor | Conversion |

| Acetophenone | 2-Propanol | >99% |

| 4-Chloroacetophenone | 2-Propanol | >99% |

| Cyclohexanone | 2-Propanol | >99% |

| Flavanone | 2-Propanol | 95% |

Role of Methoxy Substituent in Coordination and Catalysis

The methoxy (-OCH₃) group at the 2-position of the pyrimidine rings is not merely a passive substituent; it exerts significant electronic and steric effects that influence the ligand's coordination behavior and the subsequent catalytic activity of its metal complexes. rsc.orgnih.gov

Steric Effects: The methoxy group also introduces steric bulk near the nitrogen donor atoms. This steric hindrance can influence the coordination geometry around the metal ion, potentially restricting the number of ligands that can bind or favoring a specific stereochemical arrangement. nih.govresearchgate.net In catalysis, this can be beneficial for controlling selectivity by dictating how a substrate approaches the metal's active site. By blocking certain coordination sites, the methoxy groups might create a specific pocket for substrate binding, potentially leading to higher regioselectivity or stereoselectivity in the catalytic transformation. The interplay between these electronic and steric factors allows for the fine-tuning of a catalyst's properties for a desired chemical reaction. rsc.org

Exploration of Bis 2 Methoxypyrimidin 5 Yl Methyl Amine Derivatives and Analogues

Synthesis of Structurally Modified Analogues

The synthetic exploration of Bis((2-methoxypyrimidin-5-yl)methyl)amine analogues involves systematic modifications to its core structure. These modifications are designed to fine-tune the steric and electronic properties of the ligand, which in turn can alter its coordination with metal ions and its performance in catalytic applications. The primary areas of synthetic modification include variations in the bis-amine linker, substitution on the pyrimidine (B1678525) rings, and isosteric replacements within the pyrimidine core itself.

Alkyl Chain Variations in the Bis-amine Linker

Variations in the alkyl chain of the bis-amine linker can significantly impact the flexibility and coordination geometry of the resulting ligand. While direct synthetic examples for this compound are not extensively documented, analogous synthetic strategies for related bis-heterocyclic amine ligands provide a foundational methodology. For instance, the synthesis of N,N-bis(2-quinolinylmethyl)benzylamine is achieved through the reaction of benzylamine (B48309) with 2-(quinolinylmethyl) chloride. mdpi.com This approach suggests a viable synthetic route for introducing a variety of alkyl or aryl substituents on the central nitrogen atom of this compound.

A general synthetic scheme would involve the reaction of a primary amine (R-NH₂) with two equivalents of a 5-(halomethyl)-2-methoxypyrimidine, such as 5-(chloromethyl)-2-methoxypyrimidine (B2737044). By varying the 'R' group of the primary amine, a library of analogues with different alkyl or aryl substituents at the N-linker position can be generated.

| **R-Group in Primary Amine (R-NH₂) ** | Resulting N-Substituted Analogue | Potential Impact on Ligand Properties |

| Methyl (-CH₃) | N-methyl-bis((2-methoxypyrimidin-5-yl)methyl)amine | Increased steric hindrance around the nitrogen atom. |

| Ethyl (-C₂H₅) | N-ethyl-bis((2-methoxypyrimidin-5-yl)methyl)amine | Further increase in steric bulk compared to methyl. |

| Benzyl (-CH₂Ph) | N-benzyl-bis((2-methoxypyrimidin-5-yl)methyl)amine | Introduction of an aromatic group can influence pi-stacking interactions. |

| Long-chain alkyl (-CnH₂n+₁) | N-alkyl-bis((2-methoxypyrimidin-5-yl)methyl)amine | Increased lipophilicity and potential for altered solubility. |

These modifications are anticipated to influence the chelation properties of the ligand, affecting the bite angle and the stability of the resulting metal complexes.

Substituent Effects on the Pyrimidine Ring (e.g., Halogenation, Methylation)

Introducing substituents onto the pyrimidine ring is a key strategy for modulating the electronic properties of the ligand. Halogenation and methylation are common modifications that can significantly alter the electron density of the pyrimidine ring, thereby influencing its coordination to metal centers and the reactivity of the resulting complex.

Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the pyrimidine ring can be achieved through various established methods. For instance, oxidative halogenation using a combination of a sodium halide (NaX) and an oxidizing agent like potassium persulfate (K₂S₂O₈) has been successfully employed for the halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov A similar approach could potentially be adapted for the halogenation of the pyrimidine rings in this compound. The position of halogenation would be directed by the existing substituents on the pyrimidine ring. Theoretical studies on halogenated pyrimidine derivatives have shown that the presence of a halogen atom significantly affects their electronic properties. rsc.orgmdpi.com

Methylation: The introduction of methyl groups can also alter the electronic and steric profile of the ligand. While specific methylation procedures for this compound are not detailed in the literature, general methods for the methylation of heterocyclic compounds could be applied.

| Modification | Potential Synthetic Method | Expected Effect on Ligand Properties |

| Chlorination | Oxidative halogenation with NaCl/K₂S₂O₈ | Increased electron-withdrawing character of the pyrimidine ring. |

| Bromination | Oxidative halogenation with NaBr/K₂S₂O₈ | Similar to chlorination, with potential for further synthetic modification. |

| Methylation | Radical methylation or other standard C-H activation methods | Increased electron-donating character and steric bulk. |

These substitutions are expected to have a direct impact on the Lewis basicity of the pyrimidine nitrogen atoms, which in turn will affect the strength of the metal-ligand bond.

Isosteric Replacements within the Pyrimidine Core

The synthesis of such analogues would require starting from the corresponding isosteric heterocyclic building blocks. For example, to synthesize a pyridine-based analogue, one would start with a 2-methoxy-5-(halomethyl)pyridine.

| Isosteric Core | Parent Heterocycle | Potential Impact on Ligand Properties |

| Pyridine (B92270) | Pyridine | Altered coordination geometry and electronic properties. |

| Pyridazine | Pyridazine | Different arrangement of nitrogen donors, leading to changes in chelation. |

| Pyrazole (B372694) | Pyrazole | A five-membered ring with different electronic and steric profiles. ekb.eg |

Such modifications can lead to significant changes in the ligand's coordination behavior, including its preferred coordination number and geometry, as well as the stability of its metal complexes. mdpi.com

Structure-Reactivity and Structure-Property Relationships (Academic Focus)

The structural modifications detailed above are expected to have a profound impact on the reactivity and properties of this compound derivatives. The academic focus in this area is on understanding the relationships between the ligand's structure and its coordination behavior and catalytic performance.

Influence of Structural Modifications on Coordination Behavior

The coordination behavior of a ligand is dictated by its electronic and steric properties. The structural modifications to this compound are designed to systematically probe these properties.

Alkyl Chain Variations in the Bis-amine Linker: Increasing the steric bulk of the N-substituent is expected to create a more crowded coordination sphere around the metal center. This can influence the stability of the resulting complex and may favor lower coordination numbers. The flexibility of the linker also plays a role in the ability of the ligand to accommodate different metal ion sizes and preferred geometries.

Substituent Effects on the Pyrimidine Ring: Electron-withdrawing substituents like halogens will decrease the electron density on the pyrimidine nitrogen atoms, potentially weakening the metal-ligand bond. Conversely, electron-donating groups like methyl would be expected to strengthen this interaction. These electronic effects can be quantified by examining the shifts in spectroscopic signals (e.g., NMR, IR) upon coordination and by measuring the stability constants of the metal complexes.

Impact of Derivatization on Catalytic Performance

Metal complexes of bis-heterocyclic amine ligands are often investigated for their catalytic activity in various organic transformations. The derivatization of this compound can have a significant impact on the catalytic performance of its metal complexes.

The electronic modifications to the pyrimidine ring can influence the redox potential of the metal center in the complex, which is a critical factor in many catalytic cycles. For example, in oxidation catalysis, a more electron-deficient metal center (resulting from electron-withdrawing substituents on the ligand) may be more active.

The steric environment created by the N-substituent in the bis-amine linker can affect the selectivity of the catalyst. A bulkier ligand may favor the formation of a specific product isomer by controlling the access of substrates to the catalytic site. The catalytic applications of metal complexes with related bis(pyridyl) and bis(imino)pyridine ligands in reactions such as olefin polymerization and carbene transfer reactions highlight the potential for tuning catalytic activity through ligand design. researchgate.netrsc.org

| Structural Modification | Predicted Impact on Catalytic Performance |

| Bulky N-alkyl group | Increased steric hindrance, potentially leading to higher selectivity. |

| Electron-withdrawing ring substituent | May increase the Lewis acidity of the metal center, enhancing activity in certain reactions. |

| Electron-donating ring substituent | May increase the electron density on the metal, favoring oxidative addition steps in a catalytic cycle. |

| Isosteric replacement | Can alter the geometry and stability of the catalytic species, leading to different reactivity profiles. |

Heterocyclic Analogues of this compound

The core structure of this compound features a central secondary amine linking two heteroarylmethyl groups. This motif is a versatile scaffold for designing ligands with specific coordination properties. By substituting the pyrimidine rings with other heterocycles, a diverse range of analogues can be generated, each with unique electronic and steric characteristics. This section explores several classes of such heterocyclic analogues, focusing on derivatives of bis(pyridinylmethyl)amine, pyrazolyl-containing amine ligands, and other heteroarylmethylamine structures.

Bis(pyridinylmethyl)amine Derivatives

Bis(pyridinylmethyl)amine, also known as di(2-picolyl)amine (DPA), is a well-studied analogue that serves as an excellent chelating agent for a wide variety of transition metals. The interest in DPA and its derivatives stems from the simplicity of their synthesis and the presence of three nitrogen donor atoms within their scaffold, which facilitates strong metal binding. polimi.it

The synthesis of the parent DPA scaffold can be achieved through a two-step process. The first step involves the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde to form an N-(2-pyridylmethyl)-2-pyridylmethanimine intermediate. Subsequent reduction of this imine yields the final di(2-picolyl)amine product. polimi.it

Research has focused on expanding the chelating capabilities of DPA by functionalizing the molecule at different positions. polimi.it Modifications can be made to the amine group, or the pyridine rings themselves. For example, the alkylation of the amine group allows for the introduction of further functional groups. Another strategy involves the "click" reaction, which adds a triazole compound to the structure, thereby increasing the number of potential chelation points. polimi.it These functionalized DPA derivatives have been used to prepare complexes with various metals, including zinc, copper, palladium, and lanthanum. polimi.it The resulting metal complexes have been investigated for their catalytic activity in C-C bond-forming reactions such as the Henry, Heck, and aldol (B89426) reactions. polimi.it

| Derivative Name | Synthesis Strategy | Metal Ions Complexed | Application |

| Di(2-picolyl)amine (DPA) | Two-step reaction: imine formation followed by reduction. polimi.it | Most transition metals. polimi.it | Parent scaffold for catalysis. polimi.it |

| Triazole-functionalized DPA | "Click" reaction to add a triazole moiety. polimi.it | Zinc, Copper, Palladium, Lanthanum. polimi.it | Catalyst in Henry, Heck, and aldol reactions. polimi.it |

| Polymer-supported DPA | Immobilization on a polymer support. polimi.it | Zinc. polimi.it | Recoverable catalyst for the Henry reaction. polimi.it |

| N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide | Multi-step synthesis involving amide coupling. | Copper(II), Iron(III). | Model complexes for studying metal-ligand interactions. |

Pyrazolyl-Containing Amine Ligands

Replacing the pyridinyl or pyrimidinyl rings with pyrazole moieties leads to another important class of ligands. Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, and their derivatives are widely used in coordination chemistry due to their diverse binding modes. mdpi.com Pyrazole-based ligands can act as neutral monodentate compounds or as anionic polydentate chelators. mdpi.com

The synthesis of pyrazolyl-containing amine ligands often involves multi-step procedures. For instance, the ligand N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) is prepared by the condensation of o-phenylenediamine (B120857) with dehydroacetic acid, followed by reaction with hydrazine (B178648) hydrate. nih.gov This ligand can then be used to synthesize mononuclear coordination complexes with metals like cadmium(II) and copper(II). nih.gov In the resulting complexes, the coordination sphere around the metal center is typically completed by the pyrazole ligand and other anions or solvent molecules. nih.gov

Another example involves ligands that incorporate both pyrazolyl and pyridinyl units, such as bis(pyrazolyl)-pyridine structures. A ligand featuring two bidentate chelating pyrazolyl-pyridine termini connected to a central aminophenyl ring has been synthesized. dntb.gov.ua This ligand demonstrates versatile coordination behavior. In a complex with silver(I), it acts in a pentadentate fashion, connecting three separate metal ions. dntb.gov.ua In contrast, when complexed with cobalt(II), it forms an octanuclear cubic coordination cage where the ligand functions as a tetradentate chelate, leaving the external amine groups uncoordinated. dntb.gov.ua

| Ligand Type | Description | Metal Ions Complexed | Key Structural Feature |

| Pyrazole-acetamide Ligands | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov | Cadmium(II), Copper(II), Iron(III). nih.gov | Mononuclear coordination complexes. nih.gov |

| Bis(pyrazolyl)-pyridine Ligands | Two pyrazolyl-pyridine units linked to a central aminophenyl ring. dntb.gov.ua | Silver(I), Cobalt(II). dntb.gov.ua | Forms coordination cages with Co(II). dntb.gov.ua |

| 2,6-bis(pyrazol-3-yl)pyridines | Pyrazole groups attached at the 2 and 6 positions of a pyridine ring. | Iron(II), Silver(I). | Forms coordination polymers. |

Other Heteroarylmethylamine Scaffolds

Beyond pyridine and pyrazole, a variety of other heteroaromatic rings can be incorporated into bis(heteroarylmethyl)amine structures, leading to ligands with distinct properties. These scaffolds include those based on imidazole (B134444), thiazole, and oxazole (B20620) rings.

Bis(imidazolylmethyl)amine Analogues: Ligands based on imidazole are of significant interest in coordination chemistry. The flexible ligand 1,4-bis(imidazol-1-ylmethyl)benzene (bix), for example, has been extensively used to create a vast number of structurally diverse and functionally interesting coordination polymers due to its unpredictable conformations. rsc.org Similarly, bis-imidazole ligands like bis(1-methylimidazol-2-yl)phenylmethoxymethane have been synthesized to create colorimetric sensors for gases such as nitrogen oxide (NO). nih.gov These ligands form complexes with iron(II) and cobalt(II), which exhibit a distinct color change upon reacting with NO(g). nih.gov

Bis(thiazolylmethyl)amine Analogues: Thiazole, a five-membered ring containing both sulfur and nitrogen, is another important heterocyclic core. An effective synthesis for bis-(2-thiazolyl)amine analogues involves the reaction of 3-(5-arylazothiazol-2-yl)thioureas with various halogenated carbonyl reagents. dntb.gov.uaresearchgate.net Symmetrical 2,2′-bisthiazole compounds are often prepared through the condensation of dithiooxamide (B146897) with α-bromoketones. nih.gov Furthermore, novel hybrid bis-thiazoles linked to other molecules like azo-sulfamethoxazole have been synthesized by reacting sulfamethoxazolehydrazonoyl chloride with bis-thiosemicarbazones. nih.gov

Bis(oxazolylmethyl)amine Analogues: Oxazole-containing ligands, particularly those with a C2-symmetric structure, have found applications in asymmetric catalysis. Chiral bis(oxazolinyl)thiophenes, for instance, have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. mdpi.com These ligands, in combination with copper(II) triflate, have been shown to be effective catalysts for Friedel–Crafts asymmetric alkylation reactions, achieving good yields and enantioselectivity. mdpi.com The synthesis of amine-functionalized oxazolines has also been explored for potential use in catalysis. researchgate.net

| Heterocyclic Scaffold | Example Ligand/Derivative | Synthesis Highlight | Key Application/Research Finding |

| Imidazole | Bis(1-methylimidazol-2-yl)phenylmethoxymethane | Standard organic synthesis. nih.gov | Colorimetric sensors for NO gas detection. nih.gov |

| Imidazole | 1,4-bis(imidazol-1-ylmethyl)benzene (bix) | Standard organic synthesis. rsc.org | Building block for functional coordination polymers. rsc.org |

| Thiazole | Bis-(2-thiazolyl)amine analogues | Reaction of arylazo-thiazolyl thioureas with carbonyl reagents. dntb.gov.uaresearchgate.net | Investigated for various biological activities. researchgate.net |

| Thiazole | Symmetrical 2,2'-bisthiazoles | Condensation of dithiooxamide with α-bromoketones. nih.gov | Precursors for more complex structures. nih.gov |

| Oxazole | Chiral 2,5-bis(oxazolinyl)thiophenes | Derived from thiophene-2,5-dicarboxylic acid and chiral amino alcohols. mdpi.com | Ligands for asymmetric catalysis (Friedel–Crafts alkylation). mdpi.com |

Supramolecular Chemistry and Advanced Materials Research

Molecular Recognition and Host-Guest Chemistry with Bis((2-methoxypyrimidin-5-yl)methyl)amine

There is currently no available scientific literature that specifically details the molecular recognition or host-guest chemistry of this compound.

Self-Assembly and Self-Organization Principles

Detailed studies on the self-assembly and self-organization of this compound are not present in the current body of scientific literature.

No experimental data has been found regarding the metal-directed self-assembly of this compound.

Hypothetically, the pyrimidine (B1678525) nitrogen atoms and the central amine could serve as coordination sites for metal ions. The introduction of suitable metal centers could direct the assembly of the ligand into discrete coordination complexes or extended coordination polymers. The geometry of the resulting structures would depend on the coordination preferences of the metal ion and the conformational flexibility of the ligand.

There is no published research on the formation of higher-order supramolecular structures involving this compound.

Based on its structure, the molecule possesses the fundamental attributes that could lead to the formation of such structures through non-covalent interactions like hydrogen bonding or π-π stacking between the pyrimidine rings. However, without experimental evidence, any discussion remains speculative.

This compound in Functional Supramolecular Systems

No functional supramolecular systems incorporating this compound have been reported in the literature. The potential for this compound to be used in areas such as sensing, catalysis, or drug delivery, which are common applications of functional supramolecular systems, has not been explored.

Potential Applications in Advanced Materials Science

There are no documented applications of this compound in advanced materials science.

While the structure of this compound suggests it could act as a monomer or a linker in the synthesis of polymers or framework materials like Metal-Organic Frameworks (MOFs), no such materials have been reported. The bifunctional nature of the molecule, with two pyrimidinyl arms, could theoretically allow for the formation of linear or cross-linked polymeric structures.

Data Tables

Due to the lack of experimental research on this compound in the specified contexts, no data tables with research findings can be generated.

Research on this compound in Surface and Nanomaterial Applications Remains Undocumented

Comprehensive searches of scientific literature and patent databases have revealed no specific research detailing the application of the chemical compound this compound in the fields of supramolecular chemistry, advanced materials, surface chemistry, or nanomaterials integration.

Consequently, it is not possible to provide an article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as no such research appears to be publicly available. The scientific community has not, to date, published any work on the surface chemistry or nanomaterial integration of this compound.

Q & A

Q. How can structure-activity relationship (SAR) models be developed for enzyme inhibition by derivatives?

- Methodology :

- Descriptor Selection : Include logP, molar refractivity (SMR), and electronic parameters (Hammett σ).

- Biological Assays : Test inhibition against target enzymes (e.g., CYP450 isoforms) under controlled conditions.

- Statistical Analysis : Use PLS regression to correlate descriptors with activity, validated via leave-one-out cross-validation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.